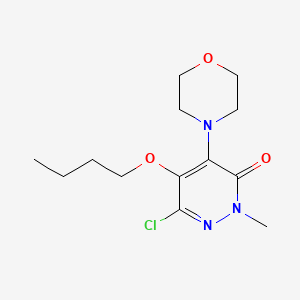
5-Butoxy-6-chloro-2-methyl-4-(morpholin-4-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the butoxy group: This step might involve the alkylation of the pyridazinone core with butyl halides under basic conditions.
Morpholine substitution: The final step could involve the substitution of a leaving group on the pyridazinone core with morpholine under nucleophilic substitution conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the butoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazinone.
Substitution: The chlorine atom in the compound can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield butoxy-substituted carboxylic acids, while substitution reactions could produce a variety of morpholinopyridazinone derivatives.
Scientific Research Applications
5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or tool compound in biological studies.
Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methyl-4-morpholinopyridazin-3(2H)-one: Lacks the butoxy group, which might affect its solubility and biological activity.
5-Butoxy-2-methyl-4-morpholinopyridazin-3(2H)-one: Lacks the chlorine atom, which could influence its reactivity and interaction with biological targets.
5-Butoxy-6-chloro-4-morpholinopyridazin-3(2H)-one: Lacks the methyl group, potentially altering its chemical properties and biological effects.
Uniqueness
The presence of the butoxy, chloro, and morpholine groups in 5-Butoxy-6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one makes it unique compared to its analogs. These functional groups can significantly influence the compound’s chemical reactivity, solubility, and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
61365-92-2 |
|---|---|
Molecular Formula |
C13H20ClN3O3 |
Molecular Weight |
301.77 g/mol |
IUPAC Name |
5-butoxy-6-chloro-2-methyl-4-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C13H20ClN3O3/c1-3-4-7-20-11-10(17-5-8-19-9-6-17)13(18)16(2)15-12(11)14/h3-9H2,1-2H3 |
InChI Key |
QZQKGLRLNYGPKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C(=O)N(N=C1Cl)C)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


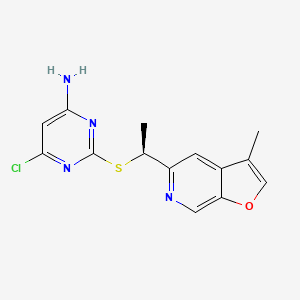
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
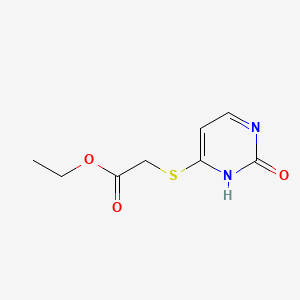
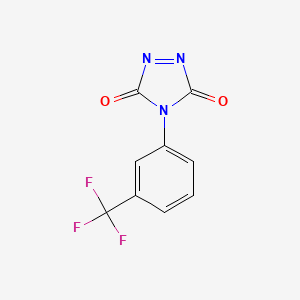
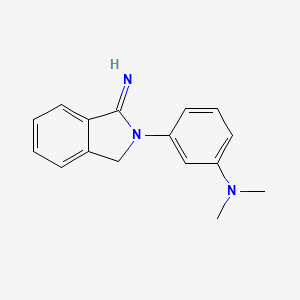

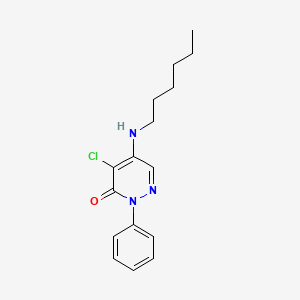

![3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921477.png)
![5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12921494.png)

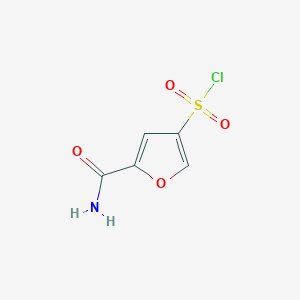
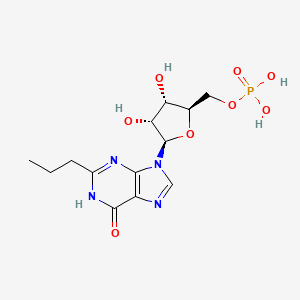
![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
